4-Fluorophenyl trifluoromethanesulfonate 4-Fluorophenyl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 132993-23-8
VCID: VC7727798
InChI: InChI=1S/C7H4F4O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h1-4H
SMILES: C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)F
Molecular Formula: C7H4F4O3S
Molecular Weight: 244.16

4-Fluorophenyl trifluoromethanesulfonate

CAS No.: 132993-23-8

Cat. No.: VC7727798

Molecular Formula: C7H4F4O3S

Molecular Weight: 244.16

* For research use only. Not for human or veterinary use.

4-Fluorophenyl trifluoromethanesulfonate - 132993-23-8

Specification

CAS No. 132993-23-8
Molecular Formula C7H4F4O3S
Molecular Weight 244.16
IUPAC Name (4-fluorophenyl) trifluoromethanesulfonate
Standard InChI InChI=1S/C7H4F4O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h1-4H
Standard InChI Key FEHSEZUGDOTYAE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Fluorophenyl trifluoromethanesulfonate consists of a 4-fluorophenyl ring bonded to a trifluoromethanesulfonate (CF3SO3\text{CF}_3\text{SO}_3) group. The fluorine substituent at the para position of the phenyl ring induces electronic effects that modulate the compound’s reactivity. X-ray crystallography and NMR studies confirm its planar geometry, with the sulfonate group adopting a trigonal pyramidal configuration .

Key Identifiers

  • CAS Registry Number: 132993-23-8

  • Molecular Formula: C7H4F4O3S\text{C}_7\text{H}_4\text{F}_4\text{O}_3\text{S}

  • Molar Mass: 244.16 g/mol

  • MDL Number: MFCD18379778

  • Safety Data: Classified under GHS05 (Corrosive) with hazard statement H314 (Causes severe skin burns and eye damage) .

Synthetic Methodologies

Conventional Triflylation

The most widely employed synthesis involves reacting 4-fluorophenol with trifluoromethanesulfonic anhydride (Tf2O\text{Tf}_2\text{O}) in the presence of a base such as pyridine or N,NN,N-diisopropylethylamine (DIPEA) . The reaction proceeds via nucleophilic acyl substitution:

4-FC6H4OH+Tf2OBase4-FC6H4OTf+TfOH4\text{-FC}_6\text{H}_4\text{OH} + \text{Tf}_2\text{O} \xrightarrow{\text{Base}} 4\text{-FC}_6\text{H}_4\text{OTf} + \text{TfOH}

Typical conditions include anhydrous dichloromethane or acetonitrile at 0–25°C, yielding the product in >90% purity after aqueous workup .

Two-Chamber Reactor Approach

A novel method utilizing a two-chamber reactor enhances selectivity and reduces side reactions. In this setup:

  • Chamber A contains NN-phenyltrifluoromethanesulfonimide (PhNTf2_2) and a fluoride source (e.g., KHF2_2) .

  • Chamber B holds 4-fluoro-4’-hydroxybiphenyl, DIPEA, and an internal standard .

  • Mixing the chambers initiates a SuFEx reaction, achieving 100% conversion and 70% isolated yield under optimized conditions (18 hours, room temperature) .

Synthesis of Iodonium Salts

4-Fluorophenyl trifluoromethanesulfonate acts as a precursor to hypervalent iodonium salts, which are valuable in C–C bond-forming reactions. Reaction with (diacetoxyiodo)benzene (DIB) and trimethylsilyl triflate (TMSOTf) in dichloromethane yields aryl(trifloxyalkenyl)iodonium triflates :

DIB+TMSOTf+AlkyneAryl(trifloxyalkenyl)iodonium Triflate\text{DIB} + \text{TMSOTf} + \text{Alkyne} \rightarrow \text{Aryl(trifloxyalkenyl)iodonium Triflate}

These salts exhibit configurational stability, with EE-isomers predominating (95:5 E:ZE:Z) .

Physicochemical Properties

Solubility and Stability

The compound is highly soluble in polar aprotic solvents such as acetonitrile (MeCN\text{MeCN}) and dimethylformamide (DMF\text{DMF}) but insoluble in water . Its stability under anhydrous conditions allows long-term storage at −20°C, though decomposition occurs above 130°C .

Spectroscopic Data

  • 1H^1\text{H} NMR (CD2_2Cl2_2): δ 7.39 (s, 1H, vinyl), 7.27–7.48 (m, aromatic) .

  • 19F^{19}\text{F} NMR: δ −78.2 ppm (CF3_3), −114.5 ppm (aryl-F) .

Applications in Organic Synthesis

SuFEx Click Chemistry

As a SuFEx hub, 4-fluorophenyl trifluoromethanesulfonate undergoes rapid exchange with silyl ethers and amines, enabling the construction of sulfonate-linked polymers and dendrimers . For example, coupling with bis-silylated ethers produces high-molecular-weight poly(sulfonate)s with MwM_w > 50 kDa .

Triflylation of Heteroatoms

The compound efficiently triflates alcohols, phenols, and amines. A comparative study demonstrated its superiority over traditional triflating agents in reactions with sterically hindered substrates :

SubstrateTriflating AgentYield (%)
4-NitrophenolTf2_2O82
2,6-Di-tert-butylphenol4-Fluorophenyl OTf95

Preparation of Iodonium Reagents

Hypervalent iodonium salts derived from 4-fluorophenyl trifluoromethanesulfonate serve as electrophilic arylating agents. For instance, bis(4-fluorophenyl)iodonium triflate (CAS 732306-64-8) facilitates palladium-catalyzed couplings with arenes, achieving >80% yields in cross-coupling reactions .

Recent Research Advancements

Solvent Effects on Reactivity

A 2025 study optimized solvent systems for SuFEx reactions, revealing that MeCN/H2O\text{MeCN}/\text{H}_2\text{O} (3:1) enhances reaction rates by 40% compared to pure MeCN\text{MeCN} (Table 1) .

Table 1: Solvent Screening for Triflylation of 4-Fluoro-4’-hydroxybiphenyl

EntrySolventConversion (%)Yield (%)
1MeCN10070
2MeCN/H2_2O (3:1)10085

Catalytic Asymmetric Triflylation

Pioneering work in 2024 demonstrated the use of chiral bisoxazoline ligands to achieve enantioselective triflylation of secondary alcohols, yielding products with 90% ee .

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